molecular formula C11H11BO2 B1439366 1-Methylnaphthalene-2-boronic acid CAS No. 590401-47-1

1-Methylnaphthalene-2-boronic acid

Cat. No. B1439366
M. Wt: 186.02 g/mol
InChI Key: WRMHOUYVGICNFF-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-2-boronic acid is a boronic acid compound . Boronic acids are increasingly utilized in diverse areas of research . They are used in various sensing applications, both in homogeneous assays and heterogeneous detection .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of large libraries of boronic acid derivatives is based on multiple chemistries and building blocks using acoustic dispensing technology .


Molecular Structure Analysis

The molecular formula of 1-Methylnaphthalene-2-boronic acid is C11H11BO2 . The average mass is 186.015 Da and the monoisotopic mass is 186.085205 Da .


Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group .


Physical And Chemical Properties Analysis

1-Methylnaphthalene-2-boronic acid has a molecular formula of C11H11BO2 . The average mass is 186.015 Da and the monoisotopic mass is 186.085205 Da .

Scientific Research Applications

Boronic Acids Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

  • Application Summary : Boronic acids are used in sensing applications. They can interact with diols and strong Lewis bases, which allows them to be used in various sensing applications. These can be homogeneous assays or heterogeneous detection .

Boronic acids are also used in other areas such as biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

    • Application Summary : Boronic acids are used in Suzuki–Miyaura coupling, a type of cross-coupling reaction .
    • Methods of Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results or Outcomes : This reaction is widely applied in synthetic chemistry for the formation of carbon-carbon bonds .

Safety And Hazards

1-Methylnaphthalene-2-boronic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should not be released into the environment .

Future Directions

Boronic acids are increasingly being seen in approved drugs . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(1-methylnaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMHOUYVGICNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668517
Record name (1-Methylnaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylnaphthalene-2-boronic acid

CAS RN

590401-47-1
Record name (1-Methylnaphthalen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 590401-47-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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